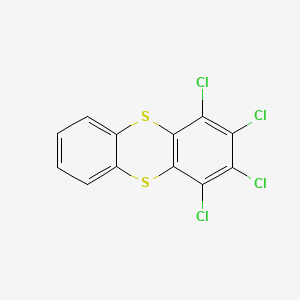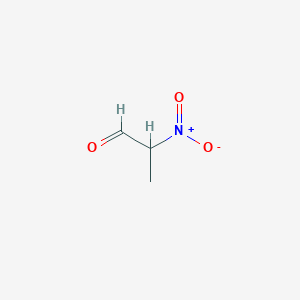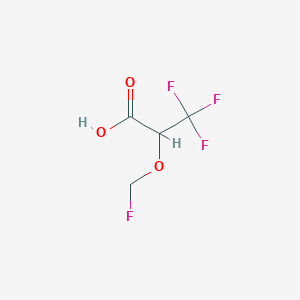
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is a complex organic compound with a molecular formula of C33H40N4O8S2 This compound is characterized by its unique structure, which includes a heptadecyl chain, a tetranitrofluorene moiety, and a dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane typically involves multiple steps:
Formation of the Fluorene Derivative: The starting material, fluorene, undergoes nitration to introduce nitro groups at specific positions, resulting in 2,4,5,7-tetranitrofluorene.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Dithiolane Ring: The final step involves the formation of the dithiolane ring through a cyclization reaction with appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context but may include signal transduction, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Heptadecyl-2-(2,4,5-trinitro-9H-fluoren-9-ylidene)-1,3-dithiolane
- 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiane
Uniqueness
4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is unique due to the presence of the tetranitrofluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
162464-31-5 |
|---|---|
Molekularformel |
C33H42N4O8S2 |
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
4-heptadecyl-2-(2,4,5,7-tetranitrofluoren-9-ylidene)-1,3-dithiolane |
InChI |
InChI=1S/C33H42N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-22-46-33(47-25)30-26-18-23(34(38)39)20-28(36(42)43)31(26)32-27(30)19-24(35(40)41)21-29(32)37(44)45/h18-21,25H,2-17,22H2,1H3 |
InChI-Schlüssel |
KUCUJHJNHSXJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1CSC(=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)


![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)


![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)


![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
